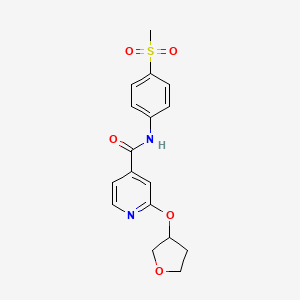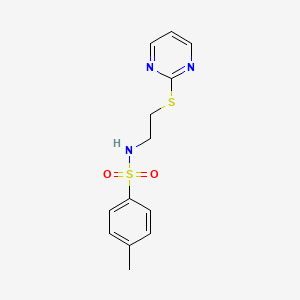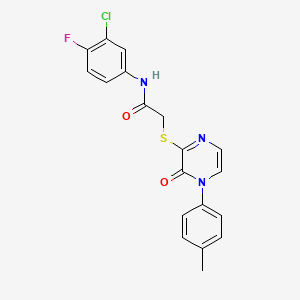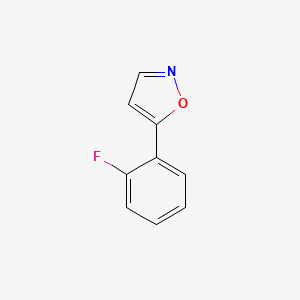
N-(4-(methylsulfonyl)phenyl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-(methylsulfonyl)phenyl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is also known as GSK2981278 and belongs to the class of isonicotinamide derivatives.
Wissenschaftliche Forschungsanwendungen
Discovery and Characterization of AMPA Receptor Potentiator
The discovery and characterization of a unique tetrahydrofuran ether class of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor potentiators, including derivatives of N-(4-(methylsulfonyl)phenyl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide, were reported. These compounds were developed using rational and structure-based drug design, aiming to attenuate cognitive deficits in patients with schizophrenia. The research demonstrated the potential of these compounds to enhance cognitive functions through their interaction with the human GluA2 ligand-binding domain, highlighting their significance in neuropharmacology (Shaffer et al., 2015).
Photochemical Behavior and Photoacid Generation
Another study focused on the photochemical behavior of N-oxysuccinimidoarylsulfonate photoacid generators (PAGs), closely related to the compound of interest. The research investigated the reaction mechanism and photoacid generation pathways, providing insights into the applications of these compounds in photoresist materials for lithography. The study contributes to understanding the photochemical properties and potential applications of sulfonamide derivatives in materials science (Ortica et al., 2001).
Anticancer Activity of Tetrahydropyridine Derivatives
Research into the synthesis of substituted 1,3,4-oxadiazolyl tetrahydropyridines, featuring a core structure similar to N-(4-(methylsulfonyl)phenyl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide, evaluated their potential as anticancer agents. This study highlighted the pharmacological activities of tetrahydropyridine (THP) derivatives, dependent on the nature of substituents on the THP ring system, offering a basis for further development of novel anticancer drugs (Redda & Gangapuram, 2007).
Synthesis and Anti-Inflammatory Activity
Another significant area of research involves the synthesis of 4-(aryloyl)phenyl methyl sulfones as cyclooxygenase inhibitors. These compounds, which include sulfone and tetrahydrofuran motifs, were studied for their anti-inflammatory and antitumor effects. The findings support the utility of such derivatives in the development of new anti-inflammatory drugs with potential antitumor activities (Harrak et al., 2010).
Corrosion Inhibition
Research on isonicotinamide derivatives, closely related to the compound , demonstrated their effectiveness as corrosion inhibitors on mild steel in acidic media. This study underscores the potential industrial applications of these compounds in protecting metals from corrosion, contributing to the field of materials science and engineering (Yadav et al., 2015).
Eigenschaften
IUPAC Name |
N-(4-methylsulfonylphenyl)-2-(oxolan-3-yloxy)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O5S/c1-25(21,22)15-4-2-13(3-5-15)19-17(20)12-6-8-18-16(10-12)24-14-7-9-23-11-14/h2-6,8,10,14H,7,9,11H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQVYUCXTJHUICK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=NC=C2)OC3CCOC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(methylsulfonyl)phenyl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-((1-(Benzo[d][1,3]dioxole-5-carbonyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione](/img/structure/B2693989.png)
![N-(4-chlorophenyl)-2-(3-(4-ethoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2693993.png)

![Ethyl 4-[3-(3-methylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-3-oxobutanoate](/img/structure/B2693996.png)
![N-(4,7-dichlorobenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2693997.png)
![N-(3-hydroxy-3-(thiophen-3-yl)propyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2694001.png)


![1-(3-chlorophenyl)-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2694004.png)


![2-(5-methyl-3-oxo-7-(pyridin-2-yl)-[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2694009.png)